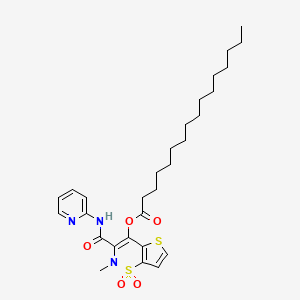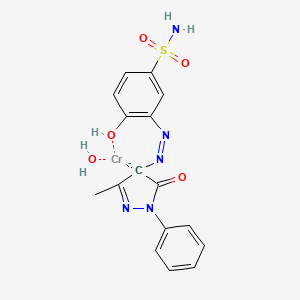
(3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzene-1-sulphonamidato(2-))hydroxychromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium is a complex organic compound that features a chromium center coordinated to a sulfonamidato ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts like L-proline can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chromium center and the sulfonamidato ligand.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions can produce chromium(III) complexes .
Scientific Research Applications
Chemistry: In chemistry, [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Medicine: In medicine, [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium has shown promise as a therapeutic agent. Its unique chemical properties enable it to target specific molecular pathways involved in disease processes .
Industry: In industry, this compound is used in the production of dyes and pigments due to its vibrant color. It is also employed in the manufacturing of advanced materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium involves its interaction with molecular targets such as enzymes and receptors. The chromium center plays a crucial role in mediating these interactions, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its activity and specificity .
Comparison with Similar Compounds
Similar Compounds:
- [5-chloro-3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxybenzenesulfonato(3-)]chromium
- [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromium
Uniqueness: Compared to similar compounds, [3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulfonamidato(2-)]hydroxychromium stands out due to its unique combination of a sulfonamidato ligand and a chromium center. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
85443-56-7 |
|---|---|
Molecular Formula |
C16H16CrN5O5S- |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzenesulfonamide;hydrate |
InChI |
InChI=1S/C16H14N5O4S.Cr.H2O/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2-9,22H,1H3,(H2,17,24,25);;1H2/q-1;; |
InChI Key |
XRMJHCFSUMVTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


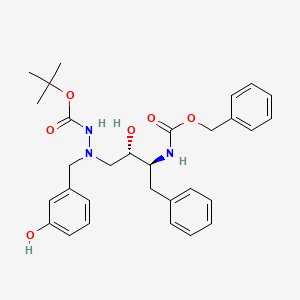
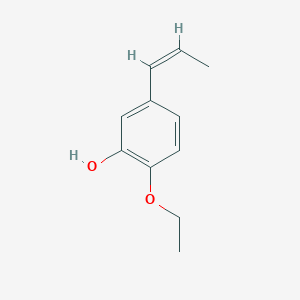
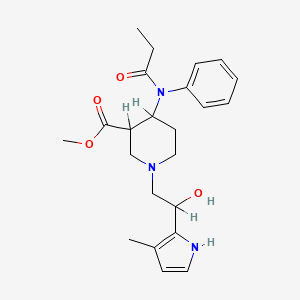
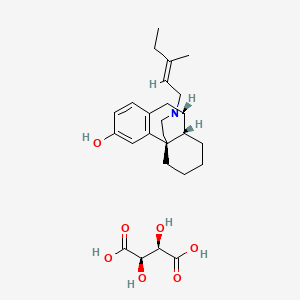
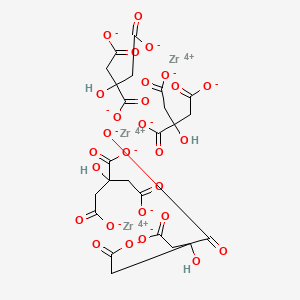
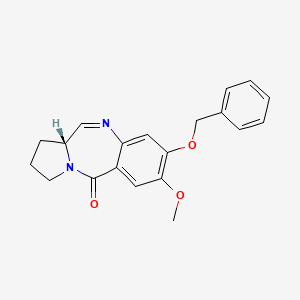
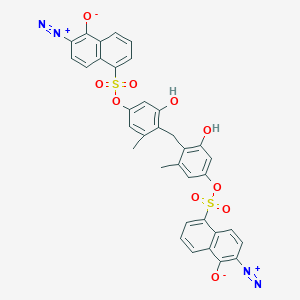

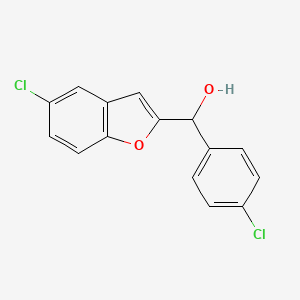
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)



